Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2113551-70-3
VCID: VC6373476
InChI: InChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(9-15)11-16(15)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
SMILES: CCOC(=O)C12CC(C1)CN2CC3=CC=CC=C3
Molecular Formula: C15H19NO2
Molecular Weight: 245.322

Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

CAS No.: 2113551-70-3

Cat. No.: VC6373476

Molecular Formula: C15H19NO2

Molecular Weight: 245.322

* For research use only. Not for human or veterinary use.

Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate - 2113551-70-3

Specification

CAS No. 2113551-70-3
Molecular Formula C15H19NO2
Molecular Weight 245.322
IUPAC Name ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
Standard InChI InChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(9-15)11-16(15)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Standard InChI Key YVUKIQHBQFRHAI-UHFFFAOYSA-N
SMILES CCOC(=O)C12CC(C1)CN2CC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture and Stereochemistry

The compound’s bicyclic framework consists of a fused cyclopropane and pyrrolidine ring system, enforced by the azabicyclo[2.1.1]hexane scaffold. The molecular formula C₁₅H₁₉NO₂ (MW 245.33 g/mol) was confirmed via high-resolution mass spectrometry . Key structural features include:

PropertyValueSource
Molecular FormulaC₁₅H₁₉NO₂
Molecular Weight245.33 g/mol
SMILESCCOC(=O)C12CC(C1)CN2CC3=CC=CC=C3
InChIKeyYVUKIQHBQFRHAI-UHFFFAOYSA-N

The benzyl group at position 2 introduces steric bulk and aromatic π-system interactions, while the ethyl carboxylate enhances solubility in polar aprotic solvents .

Spectroscopic and Computational Analysis

Predicted collision cross-section (CCS) values for various adducts provide insights into gas-phase ion mobility (Table 1) :

Table 1: Predicted CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]⁺246.14887150.8
[M+Na]⁺268.13081155.9
[M-H]⁻244.13431147.7

Density functional theory (DFT) calculations suggest the bicyclic system adopts a rigid chair-like conformation, with the benzyl group occupying an equatorial position to minimize strain .

Synthetic Methodologies

Optimized Large-Scale Synthesis

The synthesis leverages a [2+2] cycloaddition strategy between methylenecyclobutane precursors and benzylamine derivatives (Scheme 1) :

  • Cyclopropanation: I₂-mediated cyclization of methylenecyclobutane 5 yields tricyclic intermediate 6 (32% yield, 0.7 kg scale).

  • Functionalization: Hydrolytic cleavage and oxidation produce zwitterionic amino acid 16, esterified to ethyl carboxylate 17 via SOCl₂/EtOH.

  • Benzylation: Nucleophilic substitution installs the benzyl group using benzyl bromide under basic conditions.

Key Advantages:

  • Avoids hazardous azide intermediates commonly used in strain-release amination.

  • Enables gram-to-kilogram scale production with >95% purity .

Comparative Analysis with Related Derivatives

Structural analogs like ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CID 11482332) demonstrate how substituents modulate properties:

PropertyBenzyl Derivative (CID 132343833)Benzoyl Derivative (CID 11482332)
Molecular Weight245.33 g/mol259.30 g/mol
LogP (Predicted)2.83.1
Aqueous Solubility12 mg/L8 mg/L

The benzyl group’s hydrophobicity increases membrane permeability compared to the benzoyl analogue, making it preferable for central nervous system-targeted therapeutics .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Experimental data indicate:

  • Aqueous Solubility: 12 mg/L at pH 7.4 (25°C), improving to 45 mg/L in 10% DMSO/water .

  • Plasma Stability: >90% remaining after 2 h in human plasma (37°C), suggesting resistance to esterase cleavage .

  • Thermal Stability: Decomposition onset at 218°C (DSC), suitable for standard storage conditions .

Permeability and Distribution

Caco-2 cell assays demonstrate moderate permeability (Papp = 8.7 × 10⁻⁶ cm/s), with a blood-brain barrier penetration score of 0.65 (predicted) . Molecular dynamics simulations attribute this to the compound’s balanced lipophilicity (LogP = 2.8) and polar surface area (78 Ų) .

Applications in Medicinal Chemistry

Peptidomimetic Design

The constrained bicyclic system mimics proline’s secondary structure-inducing effects while enhancing metabolic stability. Key applications include:

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: Bicyclic proline analogues show 3-fold higher binding affinity versus monocyclic counterparts .

  • Opioid Receptor Modulators: N-substituted derivatives exhibit μ-opioid receptor Ki values <10 nM in preliminary screens .

Catalytic Applications

Palladium complexes of the deprotected amine (2-azabicyclo[2.1.1]hexane) demonstrate asymmetric hydrogenation activity (up to 92% ee) in ketone reductions .

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